N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 6. The compound is substituted at the 3-position with a carboxamide group linked to a 3,4-difluorophenyl moiety, while the 1-position bears a phenyl group. This structural framework is analogous to pharmacologically active 1,8-naphthyridine derivatives, which are explored for enzyme inhibition (e.g., kinase or protease targets) due to their ability to mimic purine bases in biological systems.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2N3O3/c22-15-9-8-12(11-16(15)23)25-20(28)17-18(27)14-7-4-10-24-19(14)26(21(17)29)13-5-2-1-3-6-13/h1-11,27H,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYFXDINXHRXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NC4=CC(=C(C=C4)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by a complex structure that includes a naphthyridine core, hydroxyl and carboxamide functional groups, and difluorophenyl substituents. Its molecular formula is with a molecular weight of approximately 396.36 g/mol.
The primary biological activity of this compound is attributed to its role as an inhibitor of the γ-secretase complex, which is crucial in the Notch signaling pathway. This inhibition can lead to various cellular effects, including:
- Neuronal differentiation : The compound promotes neuronal differentiation in specific cell types by blocking Notch signaling.
- Reduction of amyloid-beta levels : It has been demonstrated to decrease levels of amyloid-beta peptides in neuronal cultures and animal models, indicating potential use in Alzheimer's disease treatment.
Biological Activity Data
Research has shown that this compound exhibits various biological activities:
| Activity | IC50 (µM) | Effect |
|---|---|---|
| γ-secretase inhibition | 0.15 | Reduces amyloid-beta production |
| Neuronal differentiation | N/A | Induces differentiation in ESCs |
| Modulation of α7 nAChRs | 0.18 | Enhances acetylcholine response |
Case Studies
Several studies have documented the biological effects of this compound:
-
Study on Neuronal Differentiation :
- Researchers investigated the effects of the compound on embryonic stem cells (ESCs). The results indicated that treatment with this compound resulted in significant neuronal differentiation compared to control groups.
- The mechanism was linked to the inhibition of Notch signaling pathways.
-
Alzheimer's Disease Model :
- In a transgenic mouse model for Alzheimer's disease, administration of the compound led to a marked reduction in amyloid plaques and improved cognitive function as measured by behavioral tests.
- The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in vitro and in vivo:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High tissue distribution noted in brain tissues.
- Metabolism : Metabolized primarily through hepatic pathways with several identified metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and synthetic parallels with several 1,8-naphthyridine carboxamide derivatives reported in the literature. Below is a detailed analysis of key analogs and their distinguishing features:
Structural and Functional Group Variations
*Estimated based on analogous structures.
Pharmacological and Physicochemical Implications
- Fluorine vs.
- Hydroxy vs. Methoxy Groups : The 4-hydroxy group in the target may confer higher polarity (lower logP) than the 2,4-dimethoxyphenyl analog in , impacting solubility and metabolism.
- Core Modifications : The 1-phenyl substitution in the target contrasts with the 1-alkyl or 1-arylalkyl groups in , which influence conformational flexibility and enzyme active-site interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
